(4-Ethoxy-2,6-dimethylphenyl)boronic acid
Overview
Description
(4-Ethoxy-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and dimethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of the compound (4-Ethoxy-2,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The success of this reaction and the subsequent pathways it affects is due to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable bioavailability characteristics.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy. Additionally, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , indicating that the compound can function effectively in a variety of chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-2,6-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(4-Ethoxy-2,6-dimethylphenyl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 4-Bromo-2,6-dimethylphenylboronic acid
Uniqueness
(4-Ethoxy-2,6-dimethylphenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(4-ethoxy-2,6-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRDZDWVEGEKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OCC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659358 | |
Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315342-15-4 | |
Record name | Boronic acid, B-(4-ethoxy-2,6-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315342-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.